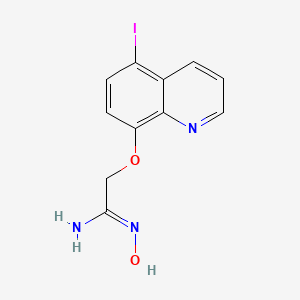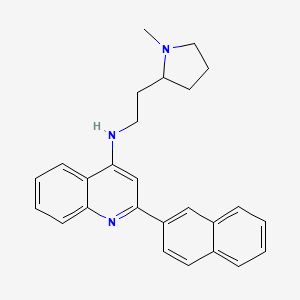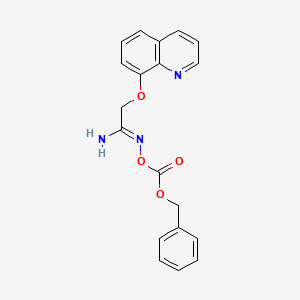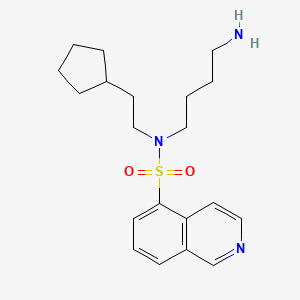
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is an organic phosphate ester compound. It is characterized by its long hydroxyalkyl chain and the presence of two phosphate ester groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate typically involves a series of chemical reactions starting from a long-chain alcohol. The process includes the following steps:
Esterification: The long-chain alcohol undergoes esterification with phosphoric acid to form the phosphate ester.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate ester groups to other functional groups.
Substitution: The phosphate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit oxidative reactions by acting as an antioxidant, thereby protecting cells and materials from oxidative damage. The specific pathways involved include the scavenging of free radicals and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxanonacosan-1-ol, dihydrogen phosphate
- 2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Comparison
Compared to similar compounds, 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is unique due to its longer hydroxyalkyl chain and the presence of multiple phosphate ester groups. These structural features contribute to its enhanced stability and reactivity, making it more effective as an antioxidant and protective agent .
Properties
CAS No. |
70198-18-4 |
|---|---|
Molecular Formula |
C25H53O8P |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C25H53O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-19-30-20-21-31-22-23-32-24-25-33-34(26,27)28/h2-25H2,1H3,(H2,26,27,28) |
InChI Key |
MPESRJWPJGWNME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)




![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)



